molecular formula C13H14N2O3 B1398204 (5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester CAS No. 1208081-20-2

(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester

Cat. No. B1398204
CAS RN: 1208081-20-2
M. Wt: 246.26 g/mol
InChI Key: STRXWDLXLATVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been the focus of attention for a long time . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C12H12N2O3 and its molecular weight is 232.24 .

Mechanism of Action

While the specific mechanism of action for “(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester” is not mentioned in the available resources, it’s worth noting that many new structures containing the 1,3,4-oxadiazole ring have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal and antiviral .

Safety and Hazards

While specific safety and hazard information for “(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester” is not available in the resources, it’s important to note that all newly prepared metal salts except EMS-6 exhibited good thermostability (Td > 236 °C) and remarkable insensitivity to mechanical stimulation (sensitivity to impact > 22.5 J, friction > 280 N), suggesting satisfactory safety performance .

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Most often, newly formed compounds contain a heterocyclic moiety, and the motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives . Therefore, the future directions of research could focus on the synthesis of new medicinal substances to which microorganisms are sensitive.

properties

IUPAC Name

ethyl 2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-13(18-15-11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRXWDLXLATVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 6
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.